Benazepril tert-Butyl Ester d5

Catalog No.
S15732690
CAS No.
M.F
C28H36N2O5
M. Wt
480.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benazepril tert-Butyl Ester d5

Product Name

Benazepril tert-Butyl Ester d5

IUPAC Name

ethyl 2-[[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate

Molecular Formula

C28H36N2O5

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3

InChI Key

QNLLWVSHZXSUNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C

Benazepril tert-Butyl Ester d5 is a deuterated derivative of benazepril, which is classified as an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in research settings and is not intended for clinical diagnostic or therapeutic applications. The incorporation of deuterium atoms into the benazepril structure enhances its utility in various scientific studies, particularly those involving isotopic labeling and tracing .

The molecular formula for Benazepril tert-Butyl Ester d5 is C28H31D5N2O5C_{28}H_{31}D_{5}N_{2}O_{5}, and it has a molecular weight of approximately 485.63 g/mol . The compound features a tert-butyl ester functional group, which contributes to its chemical reactivity and biological activity.

  • Oxidation: The compound can be oxidized to yield corresponding oxidized products, such as carboxylic acids.
  • Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
  • Substitution: The ester group may be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
  • Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.

Major Products Formed

The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

As an ACE inhibitor, Benazepril tert-Butyl Ester d5 functions by inhibiting the angiotensin-converting enzyme. This enzyme is crucial in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a significant role in regulating blood pressure. While Benazepril tert-Butyl Ester d5 is primarily used for research purposes, its biological activity mirrors that of its parent compound, benazepril .

The synthesis of Benazepril tert-Butyl Ester d5 involves several key steps:

  • Deuterium Incorporation: The process begins with the incorporation of deuterium atoms into the benazepril molecule.
  • Esterification: A common method for synthesizing tert-butyl esters involves reacting benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions.
  • Control of Reaction Conditions: Industrial production typically follows similar synthetic routes but on a larger scale, requiring careful control to ensure high yield and purity .

Benazepril tert-Butyl Ester d5 finds diverse applications in scientific research:

  • Analytical Chemistry: It serves as a reference standard for studying deuterated compounds.
  • Biochemical Studies: The compound is used to investigate metabolic pathways and interactions involving benazepril.
  • Pharmacokinetics: It aids in understanding the absorption, distribution, metabolism, and excretion of benazepril.
  • Pharmaceutical Development: It plays a role in studying drug interactions and developing new pharmaceuticals .

Research involving Benazepril tert-Butyl Ester d5 often focuses on its interactions with various biological systems. These studies help elucidate the pharmacokinetic properties of benazepril and its metabolites, providing insights into how the drug behaves within biological environments. Such investigations are critical for understanding the efficacy and safety profiles of ACE inhibitors in therapeutic contexts.

Benazepril tert-Butyl Ester d5 can be compared with several related compounds:

Compound NameDescriptionUnique Features
BenazeprilNon-deuterated ACE inhibitor used clinicallyStandard treatment for hypertension
BenazeprilatActive metabolite of benazeprilDirectly involved in ACE inhibition
Benazepril Related Compound FReference standard in pharmaceutical researchUsed for comparative studies
AtorvastatinAnother class of lipid-lowering agentDistinct mechanism targeting cholesterol
CandesartanAngiotensin II receptor blockerDifferent target compared to ACE

The uniqueness of Benazepril tert-Butyl Ester d5 lies in its deuterated nature, which enhances its utility in isotopic labeling studies and provides a valuable tool for researchers investigating the pharmacokinetics and dynamics of benazepril .

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

480.26242225 g/mol

Monoisotopic Mass

480.26242225 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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